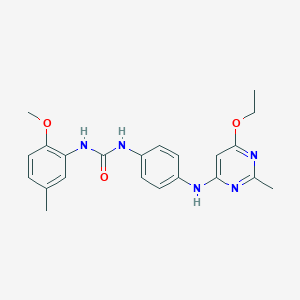

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Description

Properties

IUPAC Name |

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-5-30-21-13-20(23-15(3)24-21)25-16-7-9-17(10-8-16)26-22(28)27-18-12-14(2)6-11-19(18)29-4/h6-13H,5H2,1-4H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIWXTOENWSBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrimidine Ring:

- Starting with ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.

- Reaction conditions: reflux in ethanol with a base such as sodium ethoxide.

-

Amination of the Pyrimidine:

- Reacting 6-ethoxy-2-methylpyrimidine with 4-aminophenylamine.

- Reaction conditions: heating in a polar solvent like dimethylformamide (DMF).

-

Formation of the Urea Derivative:

- Coupling the resulting amine with 2-methoxy-5-methylphenyl isocyanate.

- Reaction conditions: room temperature in an inert atmosphere.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products:

- Oxidation products include aldehydes and carboxylic acids.

- Reduction products include primary amines.

- Substitution products include halogenated derivatives.

Chemistry:

- Used as a building block for synthesizing more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a biochemical probe.

- Used in studies involving enzyme inhibition and protein binding.

Medicine:

- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

- Studied for its ability to interact with specific biological targets.

Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine and Aromatic Rings

Methoxy vs. Ethoxy Substituents

A closely related analog, 1-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3-(2-methoxy-5-methylphenyl)urea (), differs only in the pyrimidine’s 6-position substituent (methoxy vs. ethoxy). However, methoxy groups are generally more metabolically stable due to reduced susceptibility to oxidative degradation .

Substituent Positioning

lists urea derivatives with substituents at alternative positions, such as 1-(2-hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea . The presence of electron-withdrawing groups (e.g., trifluoromethoxy) can modulate electronic properties, affecting binding affinity to targets like P2Y1 receptors. In contrast, the target compound’s methoxy and methyl groups are electron-donating, which may favor hydrogen bonding or π-π interactions in hydrophobic pockets .

Antiplatelet and Antithrombotic Effects

highlights a urea derivative (1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea) that inhibits platelet aggregation and prevents arterial thrombosis in rabbits. While the target compound shares a urea backbone, its pyrimidine core and substituent differences may redirect its activity toward other pathways, such as kinase inhibition (e.g., analogous to sorafenib, a urea-based anticancer drug) .

Anticancer Potential

Approved urea-based drugs like sorafenib and regorafenib () target kinases such as VEGFR and RAF. The pyrimidine ring in the target compound could mimic adenine in ATP-binding pockets, similar to kinase inhibitors. However, the lack of a trifluoromethyl group (common in sorafenib) may reduce potency against specific kinases .

Spectroscopic Characterization

The target compound’s structure can be confirmed via $^{13}\text{C}$ NMR (e.g., methoxy signals at ~55 ppm) and HRMS, as demonstrated for similar compounds in and . Pyrimidine ring conjugation is evident in bond lengths (1.322–1.408 Å for C–N), consistent with partial double-bond character .

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic compound with a unique molecular structure that suggests potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Molecular Structure and Properties

The compound features a urea linkage connecting two aromatic systems: one containing a pyrimidine derivative and the other a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The presence of the ethoxy and methyl substituents enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in critical cellular processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of various kinases, which play crucial roles in signaling pathways associated with cell growth and proliferation. For instance, it has shown potential in inhibiting receptor tyrosine kinases (RTKs), particularly those involved in cancer progression.

- Binding Affinity : Interaction studies suggest that this compound binds selectively to certain protein targets, influencing their activity. This selectivity could lead to reduced off-target effects compared to other compounds with similar structures.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related analogs:

Case Studies

- Antitumor Efficacy : In a study evaluating the antiproliferative effects on HCT116 colorectal cancer cells, the compound exhibited an IC50 value of 7.76 µM, indicating significant potential for development as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity.

- Kinase Selectivity : Research focused on the selectivity profile of this compound revealed that it preferentially inhibits certain kinases over others, suggesting a potential for targeted cancer therapies with minimized side effects. For example, it demonstrated a strong binding affinity for mutant forms of EGFR, which are often associated with resistance to conventional therapies .

- Inflammation Studies : Other studies have investigated its anti-inflammatory properties through COX enzyme inhibition assays, revealing an IC50 value of 10.5 µM, which supports its potential use in treating inflammatory diseases .

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

- Pyrimidine moiety : Known for its role in various pharmacological activities.

- Urea linkage : Often associated with biological activity, particularly in enzyme inhibition.

- Substituted phenyl groups : These enhance the compound's interaction with biological targets.

Molecular Formula and Weight

- Molecular Formula : C21H23N5O3

- Molecular Weight : Approximately 393.4 g/mol

Antitumor Activity

Research indicates that derivatives of urea, including this compound, exhibit significant antitumor properties. The presence of the pyrimidine ring is particularly notable, as it is often linked to anticancer activity. Studies have shown that similar compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound is believed to interact with various enzymes, potentially inhibiting their activity. For example, it may target kinases or other critical enzymes involved in cellular signaling pathways. This interaction can lead to modulation of processes such as apoptosis and cell cycle regulation, making it a candidate for cancer therapy.

Antimicrobial Properties

There is evidence suggesting that urea derivatives can possess antimicrobial activity. Compounds with similar structures have been tested against bacteria and fungi, showing moderate to strong inhibitory effects. The unique combination of functional groups in this compound may enhance its efficacy against microbial strains .

Pharmacokinetic Properties

The incorporation of an ethoxy group and a methoxy substituent in the structure may improve the compound's solubility and metabolic stability. These properties are crucial for enhancing bioavailability and therapeutic effectiveness when administered in vivo. The fluorine atom's presence can also contribute to better binding affinity towards biological targets compared to other halogenated analogs.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of urea derivatives similar to this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth, attributed to the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Enzyme Interaction

Another research focused on the interaction between this compound and specific kinases involved in cancer signaling pathways. The study utilized molecular docking simulations alongside biochemical assays to confirm the binding affinity and inhibitory potential of the compound against these enzymes, highlighting its therapeutic promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.